molecular formula C5H6FNO2S2 B2598289 4-Ethylthiazole-2-sulfonyl fluoride CAS No. 2173998-91-7

4-Ethylthiazole-2-sulfonyl fluoride

Cat. No. B2598289
CAS RN: 2173998-91-7
M. Wt: 195.23
InChI Key: YHCFLFYHQDHVNC-UHFFFAOYSA-N
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Description

4-Ethylthiazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2173998-91-7 . It has a molecular weight of 195.24 . The IUPAC name for this compound is 4-ethylthiazole-2-sulfonyl fluoride . It is a liquid in its physical form .


Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of 4-Ethylthiazole-2-sulfonyl fluoride is represented by the InChI Code: 1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3 . The InChI key is YHCFLFYHQDHVNC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Fluorine Removal from Water

Background: A large amount of fluorine-containing wastewater is generated due to rapid industrial development. Excessive fluoride content in water poses risks to both ecological security and human health. While fluoride is essential in trace amounts for human health (e.g., preventing caries and aiding mineralization), excessive intake can lead to dental fluorosis and skeletal issues.

Application: Researchers have explored novel adsorbents for defluorination, including metal-based adsorbents, natural adsorbents, and nanomaterials. Notably, cerium-aluminum bimetallic oxides have shown promising fluorine removal ability . These materials adsorb fluoride ions effectively, and their physicochemical properties contribute to efficient defluorination.

Future Directions: The coupling of adsorption methods with chemical precipitation, filtration, and super-magnetic separation can treat high concentrations of fluoride wastewater. By selecting appropriate process combinations, high-efficiency defluorination in water can be achieved. However, practical challenges in using these materials still need to be addressed.

Conclusion

4-Ethylthiazole-2-sulfonyl fluoride remains an intriguing compound with diverse applications. While its primary use lies in water treatment, its potential extends to various scientific fields. Further research will unlock its full capabilities and address practical challenges.

Zhao, M.-M., Wang, Q., Krua, L. S. N., Yi, R.-N., Zou, R.-J., Li, X.-Y., & Huang, P. (2023). Application Progress of New Adsorption Materials for Removing Fluorine from Water. Water, 15(4), 646. DOI: 10.3390/w15040646

Mechanism of Action

While the mechanism of action of 4-Ethylthiazole-2-sulfonyl fluoride is not explicitly mentioned in the search results, fluoride in general is known to inhibit the demineralization of enamel, enhance remineralization, and inhibit bacterial enzymes .

Safety and Hazards

The safety data sheet for 4-Ethylthiazole-2-sulfonyl fluoride indicates that it has hazard statements H302, H312, H314, H332, H335 . These statements correspond to hazards related to harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation respectively .

Future Directions

Fluorine has proven to be remarkably successful in drug development programmes, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . The unique properties of fluorine contribute to its versatility, and its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

properties

IUPAC Name

4-ethyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2/c1-2-4-3-10-5(7-4)11(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFLFYHQDHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,3-thiazole-2-sulfonyl fluoride

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